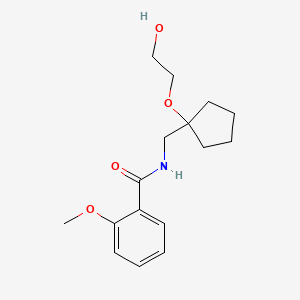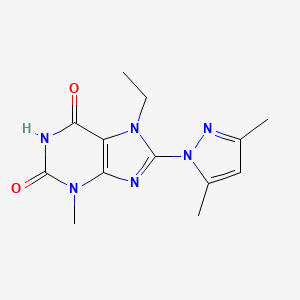
8-(3,5-Dimethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3,5-Dimethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione is a complex organic compound belonging to the purine derivatives family. This compound features a pyrazolyl group attached to a purine ring system, which is further substituted with methyl and ethyl groups. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(3,5-Dimethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione typically involves multiple steps, starting with the preparation of the pyrazolyl precursor. The initial step often includes the reaction of 3,5-dimethylpyrazole with an appropriate halogenating agent to introduce a reactive site for further substitution.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions. The process involves the use of catalysts to enhance the reaction rates and improve yields. The reaction mixture is carefully monitored to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form various oxidized derivatives, including hydroxylated and carboxylated products.
Reduction: Reduction reactions typically yield hydrogenated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, 8-(3,5-Dimethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione is utilized to study the interactions between purine derivatives and biological macromolecules. It helps in understanding the role of purines in cellular processes.
Medicine: The compound has potential medicinal applications, particularly in the development of antiviral and anticancer drugs. Its unique structure allows it to interact with specific biological targets, making it a valuable candidate for drug design.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism by which 8-(3,5-Dimethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
7-ethyl-3-methylpurine-2,6-dione: A purine derivative without the pyrazolyl group.
8-(3,5-dimethylpyrazolyl)adenine: Another purine derivative with a similar pyrazolyl group.
Uniqueness: 8-(3,5-Dimethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione stands out due to its unique combination of substituents on the purine ring. This combination provides distinct chemical and biological properties compared to its similar compounds, making it a valuable tool in scientific research and industrial applications.
Propriétés
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2/c1-5-18-9-10(17(4)13(21)15-11(9)20)14-12(18)19-8(3)6-7(2)16-19/h6H,5H2,1-4H3,(H,15,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNJIGIPNXIDGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
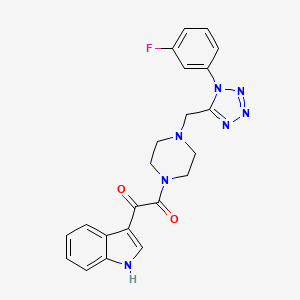
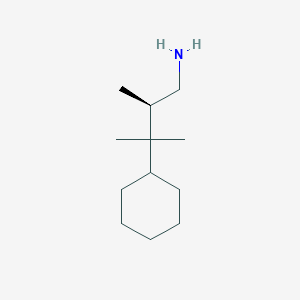
![N-(4-ethoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide](/img/structure/B2849903.png)
![(2S,3R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-3-phenylpiperazine-2-carboxylic acid](/img/structure/B2849904.png)
![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2849905.png)
![[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2849906.png)
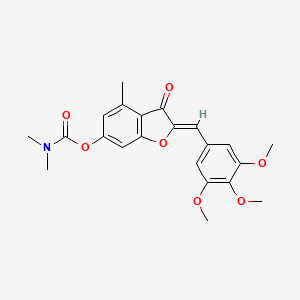
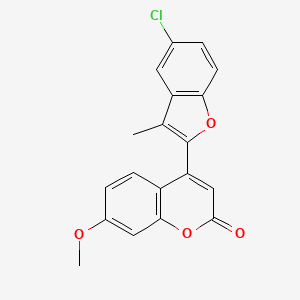
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2849911.png)
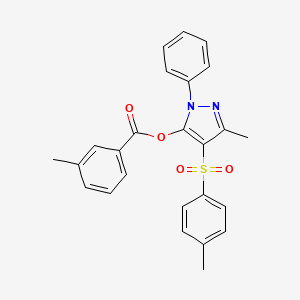
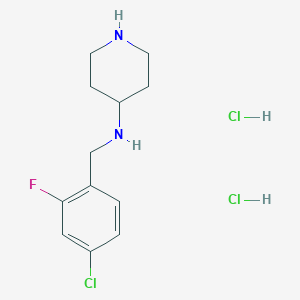
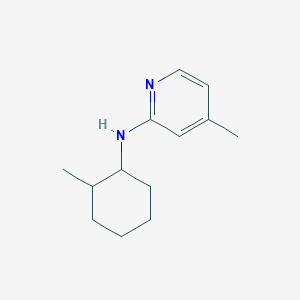
![N-(4-chlorophenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide](/img/structure/B2849917.png)
